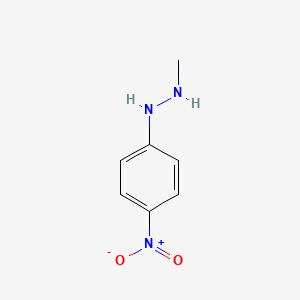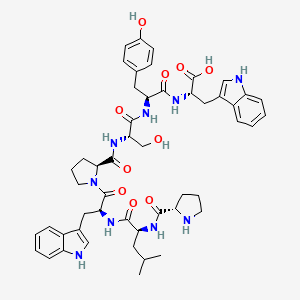
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). This compound is known for its greater potency compared to the natural hormone and is used in various medical and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves multiple steps, including the reaction of tert-butyl azidoformate with tryptophan and subsequent reactions with 2,4,6-trimethoxybenzenesulfonyl chloride to form the tryptophan side chain. The side chains are then coupled, followed by reactions with ethylamine and subsequent hydrolysis or hydrogenation to remove protecting groups, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tryptophan and tyrosine residues.
Reduction: Reduction reactions can affect the peptide bonds and side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications in the peptide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the stability of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity and stability. These modifications can enhance or reduce the compound’s potency and efficacy in various applications .
Aplicaciones Científicas De Investigación
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone secretion and cellular signaling pathways.
Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves its interaction with GnRH receptors, leading to the inhibition of gonadotropin secretion. This results in the suppression of ovarian and testicular steroidogenesis, which is reversible upon discontinuation of the compound. The molecular targets include luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and the pathways involved are related to the regulation of gonadal steroid levels .
Comparación Con Compuestos Similares
Similar Compounds
Leuprolide acetate: A synthetic nonapeptide analog with similar potency and applications.
Triptorelin pamoate: Another GnRH analog with comparable effects on gonadotropin secretion.
Goserelin acetate: A synthetic decapeptide analog used in similar medical treatments
Uniqueness
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is unique due to its specific amino acid sequence and the resulting biological activity. Its potency and efficacy in regulating hormone levels make it a valuable compound in both research and clinical settings .
Propiedades
Número CAS |
915146-78-0 |
|---|---|
Fórmula molecular |
C50H61N9O10 |
Peso molecular |
948.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C50H61N9O10/c1-28(2)21-38(54-44(62)37-13-7-19-51-37)45(63)56-40(23-30-25-52-35-11-5-3-9-33(30)35)49(67)59-20-8-14-43(59)48(66)58-42(27-60)47(65)55-39(22-29-15-17-32(61)18-16-29)46(64)57-41(50(68)69)24-31-26-53-36-12-6-4-10-34(31)36/h3-6,9-12,15-18,25-26,28,37-43,51-53,60-61H,7-8,13-14,19-24,27H2,1-2H3,(H,54,62)(H,55,65)(H,56,63)(H,57,64)(H,58,66)(H,68,69)/t37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Clave InChI |
BFTCQMMRMRXHTB-NKUVHBIJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@@H]7CCCN7 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C7CCCN7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


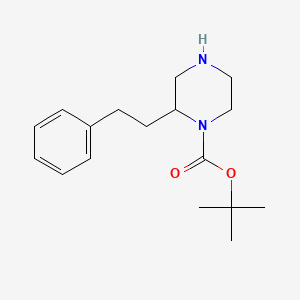
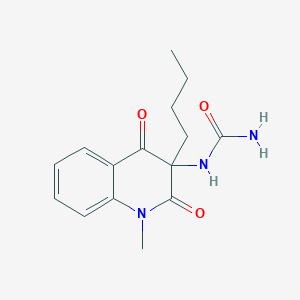
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)

![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
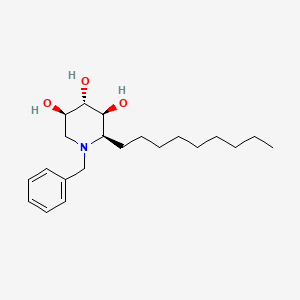
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)

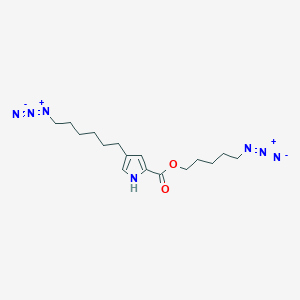
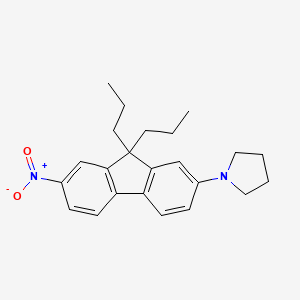
![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
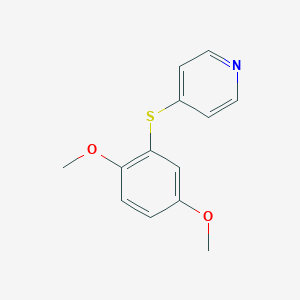
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
